molecular formula C13H10BrN3O2 B3836782 N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline

N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline

Cat. No.: B3836782
M. Wt: 320.14 g/mol
InChI Key: RENPHZLBPTWBHU-OQLLNIDSSA-N
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Description

N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline is an organic compound that belongs to the class of imines It is characterized by the presence of a bromophenyl group and a nitroaniline group connected through a methylene bridge

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-11-3-1-10(2-4-11)9-15-16-12-5-7-13(8-6-12)17(18)19/h1-9,16H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENPHZLBPTWBHU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline typically involves the condensation reaction between 4-bromo benzaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline is primarily influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which affects the compound’s reactivity and stability. The bromophenyl group can participate in various substitution reactions, while the imine bond can undergo hydrolysis under acidic or basic conditions. The compound’s biological activity is likely due to its ability to interact with cellular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline can be compared with other similar compounds, such as:

    N-[(E)-(4-chlorophenyl)methylideneamino]-4-nitroaniline: Similar structure but with a chlorine atom instead of bromine.

    N-[(E)-(4-fluorophenyl)methylideneamino]-4-nitroaniline: Similar structure but with a fluorine atom instead of bromine.

    N-[(E)-(4-methylphenyl)methylideneamino]-4-nitroaniline: Similar structure but with a methyl group instead of bromine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline
Reactant of Route 2
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N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline

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